Methyl 2,2-difluoro-2-phenylacetate

Lipophilicity Drug Design Physicochemical Property

Methyl 2,2-difluoro-2-phenylacetate (CAS 56071-96-6) is a gem-difluorinated phenylacetic acid methyl ester classified as a versatile fluorinated building block for medicinal chemistry and organic synthesis. Its structure features two fluorine atoms at the benzylic alpha-carbon, which fundamentally alters its physicochemical profile relative to non-fluorinated or mono-fluorinated phenylacetate analogs.

Molecular Formula C9H8F2O2
Molecular Weight 186.15 g/mol
CAS No. 56071-96-6
Cat. No. B1641984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2,2-difluoro-2-phenylacetate
CAS56071-96-6
Molecular FormulaC9H8F2O2
Molecular Weight186.15 g/mol
Structural Identifiers
SMILESCOC(=O)C(C1=CC=CC=C1)(F)F
InChIInChI=1S/C9H8F2O2/c1-13-8(12)9(10,11)7-5-3-2-4-6-7/h2-6H,1H3
InChIKeyVWHZGGBEUOYQJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2,2-difluoro-2-phenylacetate (CAS 56071-96-6): Procurement and Selection Guide for Fluorinated Building Blocks


Methyl 2,2-difluoro-2-phenylacetate (CAS 56071-96-6) is a gem-difluorinated phenylacetic acid methyl ester classified as a versatile fluorinated building block for medicinal chemistry and organic synthesis [1]. Its structure features two fluorine atoms at the benzylic alpha-carbon, which fundamentally alters its physicochemical profile relative to non-fluorinated or mono-fluorinated phenylacetate analogs . The compound is primarily employed as an intermediate in the synthesis of protease inhibitors and CNS-active pharmaceutical candidates, where the difluoromethylene unit serves as an isostere or metabolic blocking group .

Why Methyl 2,2-difluoro-2-phenylacetate Cannot Be Replaced by Generic Methyl Phenylacetate or Mono-fluoro Analogs


Simple substitution with methyl phenylacetate or ring-fluorinated phenylacetate esters is not functionally equivalent. The gem-difluoro substitution at the alpha-carbon significantly increases the electrophilicity of the ester carbonyl, altering reaction kinetics in nucleophilic acyl substitutions . More critically, it raises the lipophilicity (XLogP3 = 2.5) compared to methyl phenylacetate (XLogP = 1.80), which directly impacts membrane permeability and biological distribution [1]. The corresponding carboxylic acid, 2,2-difluoro-2-phenylacetic acid, is a much stronger acid (predicted pKa ~1.04) than phenylacetic acid (pKa 4.31), affecting solubility, salt formation, and formulation properties [2]. These divergences mean that replacing the target compound with a non-fluorinated or ring-fluorinated analog will result in different synthetic outcomes and biological performance.

Quantitative Evidence for Selecting Methyl 2,2-difluoro-2-phenylacetate Over Its Closest Analogs


Enhanced Lipophilicity Relative to Non-Fluorinated Methyl Phenylacetate

The target compound exhibits a significant increase in lipophilicity compared to the non-fluorinated parent compound, methyl phenylacetate, which is critical for membrane permeability. The calculated partition coefficient (XLogP3) for Methyl 2,2-difluoro-2-phenylacetate is 2.5, representing a 0.7 log unit increase over methyl phenylacetate (XLogP = 1.80) [1]. This difference translates to a roughly five-fold higher partition into hydrophobic environments, which can be decisive in optimizing ADME profiles.

Lipophilicity Drug Design Physicochemical Property

Increased Carbonyl Electrophilicity via Gem-Difluoro Inductive Effect

The gem-difluoro group exerts a strong electron-withdrawing inductive effect, making the ester carbonyl carbon significantly more electrophilic than in methyl phenylacetate. This effect is evidenced by the compound's enhanced reactivity in nucleophilic acyl substitution reactions, such as reduction by lithium aluminum hydride (LAH) under mild conditions, as described in patent procedures . In contrast, non-fluorinated methyl phenylacetate requires more forcing conditions for similar transformations. This increased electrophilicity allows for milder, more selective synthetic transformations.

Reactivity Nucleophilic Acyl Substitution Electron-Withdrawing Effect

Metabolic Stability at the Benzylic Position via Fluorine Blockade

A primary rationale for incorporating gem-difluoro substitution is to block cytochrome P450-mediated oxidation at the benzylic carbon, a common metabolic soft spot in phenylacetate-containing molecules. While direct comparative microsomal stability data for the methyl ester are not publicly available, the class of alpha,alpha-difluoroarylacetic acids and esters is widely recognized for conferring metabolic stability [1]. The difluoromethylene unit acts as an isostere for the methylene group, preventing the formation of benzylic radical intermediates that lead to oxidative degradation. This is a key differentiator from the non-fluorinated analog, which is susceptible to rapid benzylic hydroxylation.

Metabolic Stability CYP450 Oxidative Metabolism

Distinct Acidity Profile of the Corresponding Carboxylic Acid

Hydrolysis of the ester yields 2,2-difluoro-2-phenylacetic acid, which exhibits a dramatically lower pKa (predicted ~1.04) compared to the parent phenylacetic acid (pKa ~4.31) [1][2]. This approximately 3-order-of-magnitude increase in acidity is a direct consequence of the inductive stabilization of the carboxylate anion by the gem-difluoro group. This property is critical for drug development where the free acid form is the active pharmaceutical ingredient, as it affects solubility, salt formation, and the molecule's ionization state at physiological pH.

pKa Acidity Drug Formulation

Application as a Key Intermediate in Protease Inhibitor Synthesis

Methyl 2,2-difluoro-2-phenylacetate is specifically highlighted as a key intermediate for synthesizing fluorinated protease inhibitors, particularly those targeting HIV-1 protease [1]. The difluoromethylene unit is critical for binding interactions with the protease active site, acting as an isostere that mimics a tetrahedral transition state. For example, difluoride-containing nonpeptidic HIV-1 protease inhibitors such as GRL-04810 and GRL-05010 demonstrate the utility of this motif, and the methyl ester serves as a viable precursor for introducing this group into candidate molecules [1]. This specific application domain distinguishes it from generic phenylacetate esters that lack the required electronegativity and binding motif.

Protease Inhibitor HIV-1 Protease Pharmaceutical Synthesis

Best-Fit Application Scenarios for Methyl 2,2-difluoro-2-phenylacetate (56071-96-6)


Medicinal Chemistry Programs Requiring Enhanced Brain Penetration

Given its XLogP3 of 2.5, a 0.7 log unit increase over methyl phenylacetate [1], this building block is ideally suited for CNS drug discovery programs where passive blood-brain barrier permeability is critical. Its increased lipophilicity can improve the CNS penetration of candidate molecules, making it a strategic choice for targets such as neurodegenerative diseases or psychiatric disorders.

Design of Metabolically Stable Drug Candidates

The gem-difluoro substitution blocks the benzylic position from oxidative metabolism, a common clearance pathway for phenylacetate-containing drugs [1]. This compound is therefore recommended for lead optimization campaigns aiming to extend the half-life and reduce the clearance of pre-clinical candidates, particularly for chronic dosing regimens where metabolic stability is paramount.

Synthesis of HIV-1 Protease Inhibitors and Antiviral Agents

Based on its documented role as an intermediate for fluorinated protease inhibitors, including those targeting HIV-1 [1][2], this compound is a critical raw material for antiviral drug discovery. The difluoromethylene group it introduces is a key pharmacophoric element for binding to the protease active site, and its procurement should be prioritized for synthetic routes to this class of therapeutics.

Decarboxylative Radical Chemistry for Late-Stage Functionalization

The ester serves as a stable precursor to 2,2-difluoro-2-phenylacetic acid (pKa ~1.04) [1], which is a widely used reagent for decarboxylative radical reactions to install difluoromethylaryl motifs. Researchers requiring a reliable source of this radical precursor for late-stage diversification of drug-like scaffolds will find this methyl ester a convenient, storable form that can be readily hydrolyzed to the active acid on demand.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 2,2-difluoro-2-phenylacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.